molecular formula C19H17NO2 B11097900 1-{(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl}naphthalen-2-ol

1-{(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl}naphthalen-2-ol

Cat. No.: B11097900
M. Wt: 291.3 g/mol
InChI Key: QZVUAVRTPDTPFA-UHFFFAOYSA-N
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Description

1-{[(5-ETHYL-2-HYDROXYPHENYL)IMINO]METHYL}-2-NAPHTHOL is a complex organic compound known for its unique chemical structure and properties. This compound is a Schiff base, which is formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various fields of chemistry and industry due to their ability to form stable complexes with metals.

Preparation Methods

The synthesis of 1-{[(5-ETHYL-2-HYDROXYPHENYL)IMINO]METHYL}-2-NAPHTHOL typically involves the condensation reaction between 5-ethyl-2-hydroxybenzaldehyde and 2-naphthol. The reaction is usually carried out in an ethanol solution under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-{[(5-ETHYL-2-HYDROXYPHENYL)IMINO]METHYL}-2-NAPHTHOL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of catalysts like Lewis acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces amines.

Scientific Research Applications

1-{[(5-ETHYL-2-HYDROXYPHENYL)IMINO]METHYL}-2-NAPHTHOL has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions. These complexes are studied for their catalytic and electronic properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where metal ion chelation is beneficial.

    Industry: It is used in the development of sensors and materials for detecting and adsorbing metal ions, such as aluminum ions.

Mechanism of Action

The mechanism by which 1-{[(5-ETHYL-2-HYDROXYPHENYL)IMINO]METHYL}-2-NAPHTHOL exerts its effects is primarily through its ability to form stable complexes with metal ions. The compound’s Schiff base structure allows it to coordinate with metal ions via nitrogen and oxygen atoms, forming stable chelates. These chelates can then participate in various biochemical and catalytic processes, influencing molecular targets and pathways.

Comparison with Similar Compounds

1-{[(5-ETHYL-2-HYDROXYPHENYL)IMINO]METHYL}-2-NAPHTHOL can be compared with other Schiff bases and similar compounds, such as:

These comparisons highlight the uniqueness of 1-{[(5-ETHYL-2-HYDROXYPHENYL)IMINO]METHYL}-2-NAPHTHOL in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

1-[(5-ethyl-2-hydroxyphenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C19H17NO2/c1-2-13-7-9-19(22)17(11-13)20-12-16-15-6-4-3-5-14(15)8-10-18(16)21/h3-12,21-22H,2H2,1H3

InChI Key

QZVUAVRTPDTPFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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